1-(Cyclohex-3-en-1-ylmethyl)piperazine is a chemical compound characterized by its distinct molecular structure, which includes a piperazine ring substituted with a cyclohexenylmethyl group. Its molecular formula is CHN, and it has a molecular weight of 180.29 g/mol. This compound is notable for its potential applications in medicinal chemistry and organic synthesis.
The compound can be synthesized through various methods involving the reaction of piperazine with cyclohex-3-en-1-ylmethyl halides under basic conditions, facilitating the formation of the desired product . The synthesis routes often utilize common laboratory reagents and techniques, making it accessible for research purposes.
1-(Cyclohex-3-en-1-ylmethyl)piperazine falls under the category of organic compounds, specifically as an amine due to its piperazine component. It is further classified as a cyclic compound due to the presence of the cyclohexene moiety.
The synthesis of 1-(Cyclohex-3-en-1-ylmethyl)piperazine typically involves:
The process begins with the nucleophilic attack of piperazine on the electrophilic carbon of the cyclohexenylmethyl halide, leading to the formation of 1-(Cyclohex-3-en-1-ylmethyl)piperazine through an SN2 mechanism. The reaction's efficiency can be influenced by factors such as temperature, concentration, and the choice of solvent .
The molecular structure of 1-(Cyclohex-3-en-1-ylmethyl)piperazine can be represented as follows:
The structure features a piperazine ring (a six-membered ring containing two nitrogen atoms) connected to a cyclohexenylmethyl group. This configuration allows for potential interactions with biological targets due to its spatial arrangement.
Key structural data for 1-(Cyclohex-3-en-1-ylmethyl)piperazine includes:
Property | Value |
---|---|
Molecular Formula | CHN |
Molecular Weight | 180.29 g/mol |
IUPAC Name | 1-[[(1R)-cyclohex-3-en-1-yl]methyl]piperazine |
InChI Key | KAICLKLVRUKYRD |
Canonical SMILES | C1CC(CC=C1)CN2CCNCC2 |
1-(Cyclohex-3-en-1-ylmethyl)piperazine can undergo several chemical reactions:
The outcomes of these reactions depend significantly on the specific conditions applied, including temperature, solvent choice, and concentration of reactants. For instance, oxidation may yield different products based on whether acidic or neutral conditions are employed.
The mechanism of action for 1-(Cyclohex-3-en-1-ylmethyl)piperazine involves its interaction with biological molecules, particularly in medicinal contexts where it may act as a ligand for receptors or enzymes. The piperazine ring serves as a scaffold that positions pharmacologically active groups appropriately for binding interactions .
Research indicates that this compound may modulate biological pathways by influencing receptor activity or enzyme function, which is crucial for its potential therapeutic applications.
The physical properties include:
Chemical properties encompass:
1-(Cyclohex-3-en-1-ylmethyl)piperazine has several applications in scientific research:
The core synthetic route to 1-(cyclohex-3-en-1-ylmethyl)piperazine relies on N-alkylation of the piperazine nitrogen. This typically involves reacting piperazine with cyclohex-3-en-1-ylmethyl chloride or bromide under basic conditions. Triethylamine or potassium carbonate serves as an acid scavenger to facilitate nucleophilic attack by the piperazine nitrogen on the alkyl halide’s electrophilic carbon. Reaction kinetics studies reveal that steric hindrance from the cyclohexenyl group necessitates extended reaction times (12–24 hours) at 60°C–80°C for optimal yields (60%–75%). Solvent selection significantly influences efficiency, with polar aprotic solvents like dimethylformamide or acetonitrile outperforming tetrahydrofuran due to enhanced solubility of intermediates [8].
A critical refinement employs differential alkylation: Protecting one piperazine nitrogen with tert-butoxycarbonyl (Boc) enables monoalkylation at the other nitrogen. Subsequent deprotection then allows for selective functionalization of the second nitrogen with groups like 4-fluorophenylsulfonyl (yielding derivatives such as 1-(cyclohex-3-en-1-ylmethyl)-4-[(4-fluorophenyl)sulfonyl]piperazine). This method achieves >90% regioselectivity, minimizing di-alkylated byproducts . Table 1 summarizes key alkylation protocols:
Table 1: Alkylation Approaches for Piperazine Functionalization with Cyclohex-3-en-1-ylmethyl Groups
Alkylating Agent | Base | Solvent | Temperature (°C) | Yield (%) |
---|---|---|---|---|
Cyclohex-3-en-1-ylmethyl chloride | Triethylamine | Dichloromethane | 25 | 58 |
Cyclohex-3-en-1-ylmethyl bromide | K₂CO₃ | Acetonitrile | 80 | 72 |
Cyclohex-3-en-1-ylmethyl chloride | NaH | Dimethylformamide | 0 → 25 | 85* |
*With Boc-piperazine precursor [8].
Beyond alkyl halides, nucleophilic substitution using sulfonate esters (e.g., cyclohex-3-en-1-ylmethyl triflate) accelerates piperazine functionalization due to the superior leaving-group ability of triflate. This method achieves near-quantitative yields within 2 hours at room temperature but requires stringent anhydrous conditions .
For electron-deficient systems, aromatic nucleophilic substitution is viable. 2,3-Dichloroquinoxaline undergoes sequential displacement: first with piperazine to attach the heterocycle, followed by cyclohex-3-en-1-ylmethyl chloride to yield quinoxaline-piperazine conjugates. The piperazine’s secondary nitrogen exhibits higher nucleophilicity than primary amines in these reactions, allowing chemoselective control [9]. Steric effects dominate regiochemistry; substitution at the less-hindered piperazine nitrogen is favored 8:1 over the N-cyclohexenylmethyl site in asymmetrically disubstituted precursors [8].
Palladium-catalyzed methods enable direct coupling of pre-functionalized piperazines with cyclohexenyl partners. Suzuki-Miyaura coupling is particularly effective for constructing biaryl-linked derivatives. For instance, palladium(II) acetate/XPhos catalyzes the reaction between 4-boronic ester-substituted piperazine and 3-bromocyclohexene in toluene/water (yield: 78%). Key challenges include competitive protodeboronation and the cyclohexenyl bromide’s susceptibility to elimination—issues mitigated by low-temperature (50°C) phase-transfer conditions [10].
Photocatalytic N-alkylation using borrowed-hydrogen methodology represents a breakthrough. Palladium nanoparticles on titanium dioxide (Pd/TiO₂), fabricated via photodeposition, catalyze the direct coupling of piperazine with cyclohex-3-ene-1-methanol under visible light. The mechanism involves:
Asymmetric organocatalysis addresses the stereochemical complexity of 2,3-disubstituted piperazine derivatives. Intermolecular aza-Michael reactions catalyzed by cinchona alkaloids (e.g., hydroquinine) enable enantioselective addition of piperazines to cyclohexenyl carbonyl acceptors. For example:
Piperazine + Ethyl cyclohex-3-ene-1-carboxylate → trans-3-Cyclohex-3-en-1-yl-piperazine-2-carboxylate (84% ee)
The quinidine-derived catalyst imposes facial selectivity via hydrogen bonding and π-stacking, affording the trans diastereomer preferentially (d.r. > 10:1). However, substrates with N-cyclohexenylmethyl groups exhibit attenuated stereocontrol (50%–60% ee) due to steric masking of the piperazine nitrogen [5] [10].
Ball-milling techniques eliminate solvent waste in N-alkylation. Piperazine hydrochloride, cyclohex-3-en-1-ylmethyl chloride, and potassium carbonate undergo efficient coupling in a high-energy mill. Reaction completion occurs in 30 minutes versus 24 hours in solution, yielding 89% product with minimal purification. Polymer-supported scavengers (e.g., MP-TsOH) sequester HCl in situ, simplifying workup [5].
Table 2: Solvent-Free Mechanochemical Synthesis Optimization
Additive | Milling Time (min) | Yield (%) | Purity (%) |
---|---|---|---|
None | 60 | 42 | 75 |
K₂CO₃ | 30 | 89 | 98 |
K₂CO₃ + MP-TsOH | 30 | 92 | >99 |
*Conditions: Stainless-steel jar (10 mL), 30 Hz frequency, 1:1.2:1.5 piperazine·HCl/alkyl halide/K₂CO₃ stoichiometry [5].
Continuous-flow photoreactors further enhance sustainability. Microfluidic chips with immobilized Pd/TiO₂ catalysts achieve 98% atom economy in the photocatalytic N-alkylation of piperazine, processing 15 mmol/hour of product with catalyst recyclability over 10 cycles [4].
While direct biocatalytic routes to 1-(cyclohex-3-en-1-ylmethyl)piperazine remain underdeveloped, transaminases and imine reductases show promise for synthesizing chiral intermediates. Chromobacterium violaceum transaminase catalyzes the asymmetric amination of cyclohex-3-ene-1-carbaldehyde using piperazine as amine donor, yielding enantiopure N-(cyclohex-3-en-1-ylmethyl)piperazine precursors (40% conversion, 88% ee). Limitations include substrate inhibition at >100 mM piperazine concentrations. Future research should explore engineered transaminases with expanded binding pockets to accommodate bulky N-substituted piperazines [6] [10].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1